

Application Note: HPLC Method for the Quantification of 5,4'-Dihydroxyflavone

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Compound of Interest

Compound Name: 5,4'-Dihydroxyflavone

Cat. No.: B191078

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Introduction

5,4'-Dihydroxyflavone is a flavonoid compound found in various plant species and is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and precise quantification of this flavone in matrices such as plant extracts, biological fluids, or pharmaceutical formulations is essential for quality control, standardization, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of **5,4'-Dihydroxyflavone**.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A nonpolar stationary phase (C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. **5,4'-Dihydroxyflavone** is retained on the column and then eluted by a gradient of organic solvent. Quantification is achieved by measuring the absorbance of the analyte using a UV-Vis detector and comparing the peak area to a calibration curve constructed from known concentrations of a reference standard.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and typical method validation parameters for the quantification of **5,4'-Dihydroxyflavone**.

Table 1: Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size ^[1]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min, 10% B; 2-15 min, 10-80% B; 15-18 min, 80% B; 18-20 min, 10% B
Flow Rate	1.0 mL/min ^[2]
Column Temperature	30°C
Injection Volume	10 µL ^[1]
Detection Wavelength	270 nm ^[3]
Run Time	25 minutes (including re-equilibration)

Table 2: Method Validation Parameters

Parameter	Specification
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (R ²)	≥ 0.999[4]
Limit of Detection (LOD)	0.15 µg/mL[5]
Limit of Quantification (LOQ)	0.45 µg/mL[3]
Accuracy (% Recovery)	95.0% - 105.0%[1]
Precision (RSD%)	
Intra-day (n=6)	≤ 2.0%[3]
Inter-day (n=6)	≤ 3.0%[5]
Specificity	No interference from blank/placebo at the retention time of the analyte[5]

Detailed Experimental Protocol

1.0 Objective To provide a detailed procedure for the quantitative determination of **5,4'-Dihydroxyflavone** in a sample matrix using RP-HPLC with UV detection.

2.0 Scope This protocol is applicable to researchers, scientists, and drug development professionals for the analysis of **5,4'-Dihydroxyflavone** in various samples, particularly plant extracts.

3.0 Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- Analytical balance (4-decimal place).
- Ultrasonic bath.
- Centrifuge.

- Volumetric flasks (Class A).
- Pipettes (Class A).
- Syringes and 0.22 μm or 0.45 μm syringe filters (PTFE or Nylon).
- HPLC vials.

4.0 Reagents and Standards

- **5,4'-Dihydroxyflavone** reference standard (purity $\geq 98\%$).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (Analytical grade).
- Deionized water (18.2 $\text{M}\Omega\cdot\text{cm}$).

5.0 Preparation of Solutions

- 5.1 Mobile Phase Preparation:
 - Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix well and degas.
 - Mobile Phase B: Use HPLC grade acetonitrile. Degas before use.
- 5.2 Standard Stock Solution (1000 $\mu\text{g/mL}$):
 - Accurately weigh 10 mg of **5,4'-Dihydroxyflavone** reference standard.
 - Transfer to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
- 5.3 Calibration Standards:

- Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

6.0 Sample Preparation (Example for Plant Material)

• 6.1 Extraction:

- Accurately weigh approximately 1.0 g of the powdered, dried plant material into a centrifuge tube.
- Add 20 mL of methanol.
- Sonicate the mixture for 30 minutes in an ultrasonic bath.[\[6\]](#)

• 6.2 Centrifugation & Collection:

- Centrifuge the mixture at 4000 rpm for 15 minutes.[\[6\]](#)
- Carefully collect the supernatant.

• 6.3 Reconstitution:

- If necessary, evaporate the supernatant to dryness under reduced pressure.
- Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.[\[6\]](#)

• 6.4 Filtration:

- Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[\[6\]](#)

7.0 HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase composition at the initial gradient conditions until a stable baseline is achieved.

- Inject 10 µL of the blank (methanol), followed by the calibration standards in increasing order of concentration.
- Inject 10 µL of the prepared sample solutions.
- Run the HPLC method as per the conditions specified in Table 1.

8.0 Data Analysis and Calculations

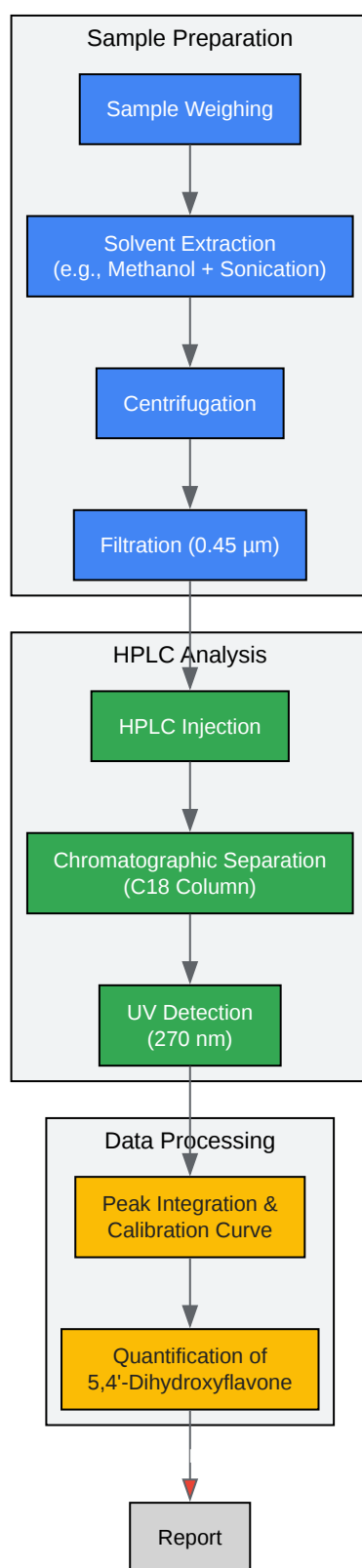
- Calibration Curve: Plot a graph of the peak area of the **5,4'-Dihydroxyflavone** standard against its concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Quantification: Determine the concentration of **5,4'-Dihydroxyflavone** in the injected sample solution (µg/mL) using the regression equation from the calibration curve.
- Calculate Content: Calculate the final content of **5,4'-Dihydroxyflavone** in the original sample, accounting for all dilutions and the initial sample weight.

$$\text{Content (mg/g)} = (C \times V \times DF) / W$$

Where:

- C = Concentration from the calibration curve (µg/mL)
- V = Final volume of the reconstituted extract (mL)
- DF = Dilution factor (if any)
- W = Initial weight of the sample (g)

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